N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-15-8-14(9-20-11-15)17(23)22-10-13-2-1-5-21-16(13)12-3-6-19-7-4-12/h1-9,11H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQAMJNNDMMDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide typically involves the coupling of a bipyridine derivative with a bromonicotinamide precursor. One common method is the Suzuki coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction conditions often require elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine and nicotinamide moieties.
Reduction: Reduced forms of the bipyridine and nicotinamide groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, altering the activity of metalloenzymes. Additionally, the compound may interfere with cellular pathways by binding to nucleic acids or proteins, thereby modulating their function .
Comparison with Similar Compounds
Structural Analogues from CDK Inhibitor Research ()
Compounds 30a–30e in share a purine core but differ in substituents, including bipyridine-derived groups.
Key Differences :
- Core Structure : The target’s nicotinamide core lacks the purine scaffold of 30a–30e, suggesting divergent biological targets. Nicotinamides are often associated with NAD⁺-dependent enzymes, whereas purines are common in kinase inhibitors.
- Synthesis : Compounds 30a–30e were synthesized via nucleophilic substitution and coupling reactions, while the target’s synthesis (unreported in evidence) likely involves amide bond formation between 5-bromonicotinic acid and a bipyridinylmethyl amine.
Bipyridinium Salts with Photoluminescent Properties ()
Compounds 1–4 in are 4,4′-bipyridinium salts synthesized via ANRORC reactions. Their redox and photoluminescence properties highlight electronic differences compared to the target compound:
Key Insights :
- Electronic Effects: The 5-bromo substituent may modulate electron density similarly to the dinitrophenyl group in compounds 1–4, though the latter’s redox activity is more pronounced due to their cationic nature.
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its molecular formula and has a complex structure that includes a bipyridine moiety and a brominated nicotinamide derivative. The compound's unique structure contributes to its biological activity.
Pharmacological Activities
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromonicotinamide can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus.
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.
3. Enzyme Inhibition
this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, impacting cell proliferation and survival.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with DNA: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Protein Targets: It can bind to specific proteins involved in signaling pathways, altering their function and leading to downstream effects on cell behavior.
- Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress in cells, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various brominated nicotinamides against bacterial pathogens. The results indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of existing antibiotics .
Study 2: Anticancer Activity
In a preclinical trial reported in Cancer Research, researchers assessed the anticancer properties of this compound on human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and showed synergistic effects when combined with standard chemotherapy agents .
Data Table: Biological Activities Summary
Q & A
Basic: What is the synthetic route for N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide, and how are intermediates characterized?
Answer:
The synthesis typically involves bromination of nicotinamide derivatives followed by coupling with bipyridine moieties. A key intermediate, 5-bromonicotinamide, is synthesized by brominating nicotinic acid in thionyl chloride (SOCl₂), followed by reaction with ammonia (NH₃) in chloroform to form the amide . The bipyridine component can be functionalized via reductive amination or alkylation. Structural confirmation of intermediates is achieved using 1H/13C NMR (to verify substitution patterns) and mass spectrometry (to confirm molecular weight). For example, reductive cleavage of brominated intermediates under alkaline conditions can lead to byproducts, necessitating careful pH control during synthesis .
Basic: Which spectroscopic and chromatographic methods are critical for purity assessment?
Answer:
- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is used to quantify purity, with thresholds ≥95% for most research applications .
- NMR spectroscopy (e.g., 1H, 13C, and 2D-COSY) identifies regioisomeric impurities, particularly in bipyridine linkages .
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and detects halogen loss (common in brominated compounds) .
Advanced: How can synthetic yield be optimized while minimizing dehalogenation side reactions?
Answer:
- Controlled reaction conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis of brominated intermediates .
- Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂ with bipyridine ligands) improve coupling efficiency in cross-coupling reactions while reducing bromine loss .
- Byproduct monitoring : Employ in situ FTIR to track reactive intermediates and adjust reaction times dynamically .
Advanced: What role does the bromine atom play in modulating biological activity, and how is this evaluated?
Answer:
The bromine atom enhances electrophilicity, facilitating interactions with cysteine residues in target proteins (e.g., kinases). To assess this:
- Kinase inhibition assays : Compare IC₅₀ values of the brominated compound against non-brominated analogs (e.g., RAF inhibitors like RAF709, where bromine improves selectivity for RAS mutants) .
- Molecular docking : Use software like AutoDock to simulate binding interactions with targets (e.g., BRAF V600E), highlighting bromine’s role in hydrophobic pocket occupancy .
Advanced: How can researchers resolve contradictions in catalytic activity data for bipyridine-containing complexes?
Answer:
Discrepancies often arise from ligand geometry or solvent effects. Strategies include:
- X-ray crystallography : Resolve ligand coordination modes (e.g., monodentate vs. bidentate binding in ruthenium complexes) .
- Electrochemical studies : Cyclic voltammetry (CV) evaluates redox behavior, linking catalytic turnover to bipyridine electronic properties .
- Control experiments : Test the compound in solvent systems with varying polarities (e.g., DMSO vs. water) to isolate solvent-driven effects .
Advanced: What methodologies are used to study the compound’s interactions with biomolecules (e.g., DNA/proteins)?
Answer:
- Fluorescence quenching assays : Measure binding constants (Kb) with bovine serum albumin (BSA) or DNA via changes in tryptophan emission spectra .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for target proteins like CYP3A4, a cytochrome P450 enzyme .
- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-DNA to Z-DNA transitions) upon compound intercalation .
Advanced: How is the compound leveraged in designing dual-function inhibitors (e.g., kinase-P450 hybrids)?
Answer:
- Scaffold hybridization : Merge the bipyridine core with pharmacophores from known CYP3A4 inhibitors (e.g., iridium-based complexes) to achieve dual inhibition .
- Selectivity profiling : Use pan-kinase assays (e.g., Eurofins KinaseProfiler) and CYP450 inhibition screens to identify off-target effects .
- Metabolic stability tests : Assess liver microsome half-life to optimize pharmacokinetics .
Advanced: What computational tools predict the compound’s reactivity in cross-coupling reactions?
Answer:
- Density functional theory (DFT) : Calculate activation energies for Suzuki-Miyaura coupling steps, optimizing aryl halide reactivity .
- Machine learning models : Train on datasets of bipyridine-mediated reactions to predict regioselectivity (e.g., C3 vs. C5 coupling) .
Advanced: How are stability and degradation profiles assessed under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions, followed by LC-MS to identify degradation products .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months, monitoring potency loss via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
